molecular formula C11H20N4 B13248922 N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine

Cat. No.: B13248922
M. Wt: 208.30 g/mol
InChI Key: TUBPCNUQSQTPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine (CAS 1248315-56-1) is a high-purity chemical compound supplied for research and development purposes. This molecule features a piperidine ring connected to an imidazole heterocycle via an ethylamine linker. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms, which is a key structural motif in numerous biologically active molecules due to its amphoteric properties and hydrogen bonding capability . This scaffold is of significant interest in medicinal chemistry, as imidazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including potential as antihistaminic, antiulcer, antiviral, and antitumor agents . The specific research applications for this compound are exploratory in nature, and its mechanism of action would be dependent on the biological system under investigation. Researchers are exploring these and other potential applications in a laboratory setting. This product is intended for research use only by technically qualified individuals. It is explicitly not intended for use in foods, drugs, cosmetics, or household products, and is not for human or veterinary diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N-(2-imidazol-1-ylethyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C11H20N4/c1-14-6-2-11(3-7-14)13-5-9-15-8-4-12-10-15/h4,8,10-11,13H,2-3,5-7,9H2,1H3

InChI Key

TUBPCNUQSQTPNE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution reaction between a 1-methylpiperidin-4-amine derivative and a 2-(1H-imidazol-1-yl)ethyl halide or equivalent electrophilic intermediate. The key synthetic challenge is to efficiently couple the imidazole-containing side chain to the piperidine core without compromising the integrity of either heterocyclic system.

Stepwise Synthesis Approach

Preparation of 1-Methylpiperidin-4-amine Intermediate
  • Starting from commercially available 4-piperidone or 4-piperidinol derivatives, reductive amination or amination reactions introduce the amino group at the 4-position.
  • Methylation of the piperidine nitrogen is typically achieved via methyl iodide or methyl sulfate under basic conditions to yield 1-methylpiperidin-4-amine.
Synthesis of 2-(1H-Imidazol-1-yl)ethyl Electrophile
  • The 2-(1H-imidazol-1-yl)ethyl moiety is commonly prepared by alkylation of imidazole with 2-chloroethyl derivatives or by substitution reactions on 2-bromoethanol followed by conversion to a suitable leaving group (e.g., tosylate).
  • Protective groups on the imidazole nitrogen are generally avoided to maintain reactivity.
Coupling Reaction
  • The 1-methylpiperidin-4-amine acts as a nucleophile, attacking the electrophilic carbon of the 2-(1H-imidazol-1-yl)ethyl halide.
  • Typical reaction conditions involve polar aprotic solvents such as dimethylformamide or acetonitrile, with mild bases like potassium carbonate or triethylamine to facilitate substitution.
  • Reaction temperatures range from ambient to reflux conditions depending on the leaving group and solvent choice.

Alternative Synthetic Routes

  • Reductive amination between 1-methylpiperidin-4-one and 2-(1H-imidazol-1-yl)ethylamine under catalytic hydrogenation conditions has been reported as a viable alternative.
  • Transition-metal catalyzed coupling methods (e.g., Buchwald-Hartwig amination) may be employed for more complex derivatives but are less common for this compound.

Purification and Characterization

  • Post-reaction mixtures are typically purified by column chromatography or recrystallization.
  • The compound is often isolated as its trihydrochloride salt to enhance solubility and stability.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Comparative Data Table of Preparation Methods

Step Method Description Reagents/Conditions Advantages Disadvantages
1. Piperidine amination Reductive amination of 4-piperidone NaBH4 or catalytic hydrogenation High yield, straightforward Requires careful control of conditions
2. Piperidine methylation Alkylation with methyl iodide or methyl sulfate Basic conditions (K2CO3, Et3N) Efficient N-methylation Possible overalkylation
3. Imidazole alkylation Alkylation with 2-chloroethyl derivatives DMF solvent, K2CO3 base, 50-80 °C Good selectivity Sensitive to moisture
4. Coupling reaction Nucleophilic substitution of piperidine amine on imidazole ethyl halide Polar aprotic solvent, mild base, reflux Direct formation of target compound Side reactions possible
Alternative Reductive amination of 1-methylpiperidin-4-one with 2-(1H-imidazol-1-yl)ethylamine Catalytic hydrogenation (Pd/C, H2) One-step synthesis Requires expensive catalysts

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.

    Substitution: Both the imidazole and piperidine rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .

Scientific Research Applications

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the piperidine ring can interact with various receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The table below highlights key structural differences and reported activities of analogous compounds:

Compound Name & Source Structural Features Pharmacological Activity/Notes
Target Compound : N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine Imidazole-ethyl linker, 1-methylpiperidin-4-amine Hypothesized to interact with enzymes/receptors via imidazole and amine groups.
Compound 14 : 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine Fluorinated indole, isopropylpiperazine substituent Potential AAA ATPase (p97) inhibitor; fluorine enhances metabolic stability.
VNI : (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Dichlorophenyl group, oxadiazole ring CYP51 inhibitor; broken hydrogen bonds in protozoan CYP51 complexes reduce efficacy.
N-(2-(1H-Imidazol-1-yl)ethyl)-7-chloroquinolin-4-amine Chloroquinoline core, ethyl-imidazole linker Antiplasmodial activity against Plasmodium falciparum; substituents modulate potency.
VU0155069 : (S)-N-(1-(4-(5-Chloro-2-oxo-1H-benzimidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide Chlorobenzimidazole, naphthamide tail Likely targets kinase or protease enzymes; aromatic groups enhance binding affinity.
1-Benzyl-N-methylpiperidin-4-amine Benzyl substituent, no imidazole Simpler analog; demonstrates the importance of imidazole in target specificity.

Key Observations

Fluorination (e.g., Compound 14) enhances metabolic stability and bioavailability .

Linker Flexibility :

  • Ethyl linkers (common in all compounds) provide optimal spacing for target engagement. Bulkier or rigid linkers may hinder binding.

Isopropylpiperazine in Compound 14 introduces basicity, which may improve solubility in physiological environments .

Aromatic Additions: Chloroquinoline () and naphthamide () moieties enhance π-π stacking with target proteins, critical for antiparasitic and enzyme-inhibitory activities .

Biological Activity

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine, also known as This compound trihydrochloride , is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

  • CAS Number : 1803604-06-9
  • Molecular Formula : C11_{11}H20_{20}N4_4
  • Molecular Weight : 224.30 g/mol
  • Structure : The compound features a piperidine ring substituted with an imidazole group, which contributes to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in vitro.
  • Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.
  • Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing cyclohexanone as a starting material, followed by specific reactions to form the piperidine and imidazole moieties.
StepReaction TypeDescription
1CondensationFormation of piperidine from cyclohexanone.
2SubstitutionIntroduction of the imidazole group via nucleophilic substitution.

Case Studies

  • Anticancer Studies : A study conducted on the effects of this compound on glioma cells showed significant reduction in cell viability through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase. The compound demonstrated lower toxicity towards normal astrocytes compared to cancer cells, indicating a favorable therapeutic index.
  • Neuroprotective Studies : In models of neurodegeneration, this compound was found to enhance neuronal survival under stress conditions, potentially through antioxidant mechanisms.
  • Antimicrobial Activity : In vitro tests revealed that the compound exhibited inhibitory effects against several bacterial strains, suggesting its potential utility as an antimicrobial agent.

Table of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in glioma cells; inhibits proliferation
NeuroprotectionEnhances neuronal survival under oxidative stress
AntimicrobialInhibitory effects against bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.